N-(5-fluoronaphthalen-1-yl)pyridin-4-amine
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Overview
Description
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine: is an organic compound that features a pyridine ring attached to a naphthalene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine typically involves the coupling of 5-fluoronaphthalene with pyridin-4-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the naphthalene and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-fluoronaphthalen-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases .
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its incorporation into polymer matrices can enhance the optical and electronic properties of the resulting materials.
Mechanism of Action
The mechanism by which N-(5-fluoronaphthalen-1-yl)pyridin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the naphthalene ring and fluorine substitution.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a fluorine atom.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a fluorine atom.
Uniqueness: N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is unique due to the presence of both the naphthalene ring and the fluorine atom. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
CAS No. |
2728114-47-2 |
---|---|
Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.3 |
Purity |
98 |
Origin of Product |
United States |
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